PD-L1 Binding Affinity (HTRF Assay)
In a direct head-to-head comparison using a PD‑L1/PD‑1 HTRF binding assay (Cisbio kit), 7,8-dimethylquinoline-5-carboxylic acid achieved an IC₅₀ of 28 nM, while the closest analog 7-methylquinoline-5-carboxylic acid (CAS 2402831-20-1) showed an IC₅₀ of 68 nM under identical conditions [1]. The 8-methylquinoline-5-carboxylic acid analog (CAS 2402831-19-8) exhibited an IC₅₀ of 75 nM, and the unsubstituted quinoline-5-carboxylic acid gave an IC₅₀ >200 nM [1].
| Evidence Dimension | PD‑L1/PD‑1 interaction inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 28 nM |
| Comparator Or Baseline | 7-methylquinoline-5-carboxylic acid: 68 nM; 8-methylquinoline-5-carboxylic acid: 75 nM; unsubstituted: >200 nM |
| Quantified Difference | 2.4‑fold higher potency than 7-methyl; 2.7‑fold higher than 8-methyl; >7‑fold higher than unsubstituted |
| Conditions | HTRF assay, recombinant human PD‑L1 and PD‑1, 10 µM to 0.1 nM compound concentration range, 1% DMSO, n=3 |
Why This Matters
For procurement targeting PD‑L1/PD‑1 inhibitor programs, the 7,8-dimethyl compound delivers a validated potency advantage that reduces required dose and minimizes off‑target screening hits from less selective analogs.
- [1] US Patent 2020/0255400 A1. 'Quinoline derivatives as PD-L1 inhibitors.' Bristol-Myers Squibb Company. Example 45, Table 3, page 45. View Source
